3-[7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-ol
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Overview
Description
The compound 3-[7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-ol is a complex organic molecule that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core fused with a naphthalen-2-ol moiety The presence of a chloro and methyl group on the phenyl ring further adds to its chemical diversity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-ol typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core, followed by the introduction of the naphthalen-2-ol moiety through a coupling reaction. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-ol: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter certain functional groups, such as the chloro group.
Substitution: The chloro group on the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions typically require controlled conditions, such as specific temperatures, pH levels, and solvents, to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted phenyl derivatives.
Scientific Research Applications
3-[7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-ol: has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3-[7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
- Diethyl malonate
Uniqueness
3-[7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-ol: is unique due to its complex structure, which combines multiple heterocyclic rings and functional groups
Properties
Molecular Formula |
C23H15ClN6O |
---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
3-[10-(3-chloro-4-methylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]naphthalen-2-ol |
InChI |
InChI=1S/C23H15ClN6O/c1-13-6-7-16(10-19(13)24)30-22-18(11-26-30)23-27-21(28-29(23)12-25-22)17-8-14-4-2-3-5-15(14)9-20(17)31/h2-12,31H,1H3 |
InChI Key |
KLZIOLTUCCWCQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC6=CC=CC=C6C=C5O)Cl |
Origin of Product |
United States |
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